3'-Cyano-3-(3,4-dimethylphenyl)propiophenone

Description

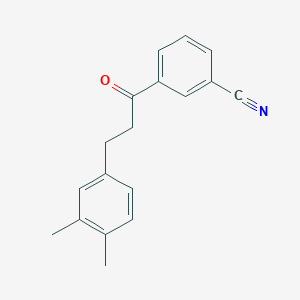

3'-Cyano-3-(3,4-dimethylphenyl)propiophenone is a substituted propiophenone derivative featuring a cyano group at the 3' position of the phenyl ring and a 3,4-dimethylphenyl substituent at the 3-position of the propanone backbone.

Properties

IUPAC Name |

3-[3-(3,4-dimethylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-13-6-7-15(10-14(13)2)8-9-18(20)17-5-3-4-16(11-17)12-19/h3-7,10-11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREHHAMLHRJAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644830 | |

| Record name | 3-[3-(3,4-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-73-2 | |

| Record name | 3-[3-(3,4-Dimethylphenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(3,4-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyano-3-(3,4-dimethylphenyl)propiophenone typically involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-3-(3,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic ring.

Scientific Research Applications

Organic Synthesis

3'-Cyano-3-(3,4-dimethylphenyl)propiophenone serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its cyano group enhances reactivity, making it a valuable building block in synthetic organic chemistry.

Biological Research

Research indicates potential biological activities of this compound:

- Antimicrobial Properties: Studies have shown that derivatives of propiophenones exhibit antimicrobial effects, suggesting that this compound may possess similar properties.

- Anticancer Activity: Preliminary investigations indicate that this compound could interact with cellular pathways involved in cancer progression.

Case Study Example:

A study explored the interaction of cyano-containing compounds with specific enzymes involved in metabolic pathways. Results indicated that modifications to the cyano group could enhance binding affinity and biological activity.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Specialty Chemicals Production: It is used in the formulation of dyes and polymers due to its unique chemical properties.

- Material Science: The compound's ability to participate in polymerization reactions makes it suitable for developing new materials with tailored properties.

Comparison with Related Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is provided:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone | Similar cyano and propiophenone structure | Different biological activity profile |

| 2'-Cyano-3-(2,5-dimethylphenyl)propiophenone | Varying dimethyl substitution pattern | Unique reactivity due to substitution |

| 3-Cyanoacetophenone | Lacks dimethyl substitution | Commonly used in industrial applications |

Mechanism of Action

The mechanism of action of 3’-Cyano-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties of 3'-Cyano-3-(3,4-dimethylphenyl)propiophenone and related compounds:

*Inferred from analogs ; †Estimated based on analogs.

Key Observations:

- Substituent Effects: The cyano group at the 3' position (vs.

- Steric and Symmetric Differences : The 3,4-dimethylphenyl group in the target compound creates steric hindrance compared to symmetrically substituted analogs like 3,5-dimethylphenyl or 2,6-dimethylphenyl .

- Molecular Weight: All cyano-containing analogs cluster around 263–265 g/mol, while methyl-substituted derivatives (e.g., ) are lighter (~252 g/mol).

Physicochemical Properties

Limited data on melting/boiling points and solubility are available, but inferences can be drawn:

- Boiling Points: The dichloro analog (2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone) has a boiling point of 429.5°C , suggesting halogenated derivatives exhibit higher thermal stability. Cyano-substituted compounds may have similar trends due to polar functional groups.

Biological Activity

3'-Cyano-3-(3,4-dimethylphenyl)propiophenone is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a cyano group and a propiophenone core, has been investigated for various pharmacological properties. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H17NO

- Molecular Weight : Approximately 263.3 g/mol

- Structural Features : Contains a cyano group (-C≡N) attached to a propiophenone framework with a 3,4-dimethylphenyl substituent.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, potentially through apoptosis induction in cancer cell lines. Specific mechanisms are still under investigation but may involve interactions with cellular signaling pathways.

- Antimicrobial Activity : Some studies have indicated that derivatives of this compound show promise against various bacterial strains, suggesting it could be developed into an antimicrobial agent.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be useful in therapeutic applications targeting specific diseases.

The exact mechanisms of action for this compound are not fully elucidated. However, it is hypothesized that the cyano group and bulky dimethyl-substituted phenyl ring enhance its reactivity and ability to interact with biological molecules. Potential interactions include:

- Binding to specific receptors or enzymes.

- Inducing oxidative stress in target cells.

- Modulating gene expression related to cell proliferation and apoptosis.

Study on Anticancer Activity

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Study on Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 12 µg/mL |

The results indicate significant antimicrobial activity, warranting further investigation into its potential as an antibiotic.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3'-Cyano-3-(3,4-dimethylphenyl)propiophenone to improve yield and purity?

- Methodological Approach :

- Reaction Parameter Screening : Vary solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., palladium-based catalysts for cyano group introduction, as seen in propionitrile synthesis ).

- Purification : Use column chromatography with silica gel or preparative HPLC (as applied for structurally similar compounds ). Monitor purity via TLC and confirm with LC-MS.

- Intermediate Characterization : Employ /-NMR and IR spectroscopy to verify intermediate structures (e.g., ketone or nitrile intermediates) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : -NMR to confirm aromatic proton environments and substituent positions; -NMR to identify carbonyl (C=O) and nitrile (CN) carbons .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.

- IR Spectroscopy : Detect functional groups (C≡N stretch ~2240 cm, C=O stretch ~1700 cm) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Critical Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (aligned with protocols for chlorinated phenols ).

- Ventilation : Use fume hoods to avoid inhalation of vapors (similar to handling 3-chlorophenol ).

- Waste Disposal : Segregate nitrile-containing waste and consult certified agencies for hazardous chemical disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity or electronic properties of this compound?

- Strategy :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps, HOMO-LUMO gaps, and electrostatic potentials. Compare with experimental UV-Vis or electrochemical data .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity.

Q. What strategies can resolve contradictory data in the catalytic activity of intermediates derived from this compound?

- Approach :

- Control Experiments : Replicate reactions under inert atmospheres (e.g., N) to exclude oxidation side reactions .

- In-Situ Monitoring : Use techniques like ReactIR to track intermediate formation/decomposition kinetics.

- Collaborative Validation : Cross-validate results with independent labs using standardized protocols (e.g., ISO guidelines referenced in safety data sheets ).

Q. How does the steric and electronic influence of the 3,4-dimethylphenyl group affect the compound’s reactivity in cross-coupling reactions?

- Investigation Methods :

- Steric Analysis : Compare reaction rates with analogs lacking methyl groups (e.g., 3-phenylpropiophenone) using kinetic studies .

- Electronic Effects : Apply Hammett plots to correlate substituent electronic parameters (σ) with reaction outcomes.

- X-Ray Crystallography : Resolve crystal structures to quantify steric bulk and planarity of the aryl group .

Data Contradiction Analysis Example

- Case Study : Discrepancies in reported catalytic efficiency of derivatives.

- Root Cause : Variability in impurity profiles (e.g., residual solvents or unreacted starting materials).

- Resolution :

Conduct elemental analysis and -NMR to quantify impurities.

Re-purify compounds via recrystallization (solvent: hexane/ethyl acetate) .

Re-test catalytic activity under controlled conditions (e.g., fixed temperature/pH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.